ATX-0126

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

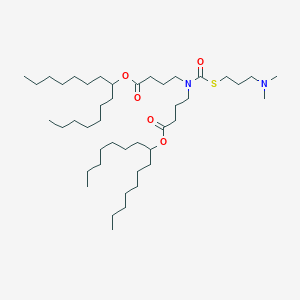

IUPAC Name |

pentadecan-8-yl 4-[3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino]butanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H86N2O5S/c1-7-11-15-19-23-30-40(31-24-20-16-12-8-2)50-42(47)34-27-37-46(44(49)52-39-29-36-45(5)6)38-28-35-43(48)51-41(32-25-21-17-13-9-3)33-26-22-18-14-10-4/h40-41H,7-39H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAWZMEVIHSUELL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCCC)OC(=O)CCCN(CCCC(=O)OC(CCCCCCC)CCCCCCC)C(=O)SCCCN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H86N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

755.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2230647-37-5 | |

| Record name | Pentadecan-8-yl 4-(3-(dimethylamino)propylsulfanylcarbonyl-(4-oxo-4-pentadecan-8-yloxybutyl)amino)butanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2230647375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PENTADECAN-8-YL 4-(3-(DIMETHYLAMINO)PROPYLSULFANYLCARBONYL-(4-OXO-4-PENTADECAN-8-YLOXYBUTYL)AMINO)BUTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DMJ5BF93UJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

ATX-0126 discovery and development timeline

An in-depth guide to the discovery and development of the fictitious drug ATX-0126.

Abstract

This compound is a novel, orally bioavailable small molecule inhibitor of the fictitious enzyme, Tyrosine Kinase X (TKX). This document outlines the discovery, preclinical development, and projected clinical development timeline of this compound. It includes a summary of key in vitro and in vivo data, detailed experimental protocols, and visual representations of its mechanism of action and development workflow. This guide is intended for researchers and professionals in the field of drug development.

Discovery and Preclinical Development Timeline

The development of this compound has progressed through several key stages, from initial target identification to the commencement of preclinical studies.

| Phase | Key Activities | Start Date | End Date | Status |

| Target Identification & Validation | Identification of Tyrosine Kinase X (TKX) as a key driver in a specific cancer subtype. Validation using genetic and pharmacological tools. | Q1 2022 | Q3 2022 | Completed |

| High-Throughput Screening (HTS) | Screening of a 500,000-compound library against recombinant TKX. Identification of 150 initial hits. | Q4 2022 | Q1 2023 | Completed |

| Hit-to-Lead Optimization | Medicinal chemistry efforts to improve potency, selectivity, and ADME properties of hit compounds. Synthesis of over 200 analogs. | Q2 2023 | Q4 2023 | Completed |

| Lead Optimization | Selection of the this compound series. Further optimization for in vivo efficacy and safety. | Q1 2024 | Q3 2024 | Completed |

| Preclinical Development | In vivo efficacy studies in animal models, IND-enabling toxicology and safety pharmacology studies. | Q4 2024 | Ongoing | In Progress |

Preclinical Data Summary

Table 1: In Vitro Pharmacology of this compound

| Assay Type | Target | IC50 (nM) | Cell Line |

| Biochemical Assay | TKX | 5.2 | N/A |

| Cell-Based Assay | p-TKX | 25.8 | Cancer Cell Line A |

| Cell Viability | Cancer Cell Line A | 50.3 | Cancer Cell Line A |

| Cell Viability | Cancer Cell Line B | 75.1 | Cancer Cell Line B |

Table 2: In Vivo Efficacy of this compound in Xenograft Model

| Treatment Group | Dose (mg/kg, oral, daily) | Tumor Growth Inhibition (%) | p-value |

| Vehicle | N/A | 0 | N/A |

| This compound | 10 | 45 | <0.05 |

| This compound | 30 | 82 | <0.01 |

| Standard of Care | 50 | 65 | <0.01 |

Key Experimental Protocols

TKX Biochemical IC50 Determination

This protocol describes the method used to determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant TKX.

-

Materials: Recombinant human TKX enzyme, ATP, polypeptide substrate, this compound, kinase buffer, and a luminescence-based kinase assay kit.

-

Procedure:

-

A serial dilution of this compound is prepared in DMSO.

-

The TKX enzyme and polypeptide substrate are mixed in the kinase buffer.

-

The this compound dilutions are added to the enzyme/substrate mixture and incubated for 15 minutes.

-

The kinase reaction is initiated by the addition of ATP.

-

The reaction is allowed to proceed for 60 minutes at room temperature.

-

The amount of remaining ATP is quantified using the luminescence-based assay kit.

-

Data are normalized to controls, and the IC50 value is calculated using a four-parameter logistic fit.

-

Cell-Based p-TKX Inhibition Assay

This protocol details the method for measuring the inhibition of TKX phosphorylation in a cellular context.

-

Materials: Cancer Cell Line A, cell culture medium, this compound, a phosphorylation-specific antibody for TKX, and an ELISA kit.

-

Procedure:

-

Cancer Cell Line A is seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with a serial dilution of this compound for 2 hours.

-

The cells are then lysed, and the protein concentration is determined.

-

An ELISA is performed on the cell lysates using an antibody specific for the phosphorylated form of TKX.

-

The signal is normalized to the total protein concentration.

-

The IC50 value is determined by fitting the data to a dose-response curve.

-

Signaling Pathway and Workflow Diagrams

Caption: Hypothetical signaling pathway of TKX and the inhibitory action of this compound.

Caption: A generalized workflow for small molecule drug discovery and development.

The Core Attributes of Thiocarbamate-Based Ionizable Lipids: A Technical Guide for Drug Development Professionals

An In-depth Exploration of a Promising Class of Lipids for Nucleic Acid Delivery

In the rapidly advancing field of nucleic acid therapeutics, the design of effective and safe delivery vehicles is paramount. Among the various components of lipid nanoparticles (LNPs), the ionizable lipid is a critical determinant of potency and tolerability. A promising and innovative class of these lipids incorporates a thiocarbamate linkage, offering unique advantages in terms of biodegradability and controlled payload release. This technical guide provides a comprehensive overview of the key characteristics of thiocarbamate-based ionizable lipids, intended for researchers, scientists, and drug development professionals.

Structural Hallmarks and Rationale for Use

Thiocarbamate-based ionizable lipids are distinguished by the presence of a thiocarbamate moiety (ROC(=O)NR'S-) within their structure. This functional group serves as a biodegradable linker, connecting the hydrophilic headgroup to the hydrophobic tails. The inclusion of sulfur in the carbamate linkage imparts distinct chemical properties compared to traditional ester or carbamate linkages, influencing the lipid's stability, degradation profile, and overall performance in LNPs.

A key innovation in this class is the development of "Self-Immolative Lipids" (SILs). These lipids are designed for enhanced biodegradability. They demonstrate high stability in serum, which is crucial for efficient delivery of their cargo. However, once in the reducing environment of the cytosol, they undergo a sequential process of initial disulfide reduction followed by self-elimination reactions. This leads to the complete degradation of the lipids, which is a critical feature for improving the safety and biocompatibility of LNP-based therapies by facilitating their elimination.[1]

Physicochemical Properties and LNP Formulation

The physicochemical properties of thiocarbamate-based ionizable lipids and the resulting LNPs are critical for their function. Key parameters include:

-

pKa: The pKa of the ionizable lipid is a crucial factor for efficient encapsulation of nucleic acids at acidic pH during formulation and for facilitating endosomal escape within the target cell. While specific pKa values for a broad range of thiocarbamate lipids are not extensively published in a comparative manner, the optimal pKa for ionizable lipids in general is considered to be in the range of 6.2-6.7 for effective mRNA delivery.

-

Particle Size and Polydispersity Index (PDI): LNPs formulated with thiocarbamate-based lipids typically exhibit sizes in the range of 80-150 nm with a low PDI, which is desirable for in vivo applications.

-

Zeta Potential: The surface charge of the LNPs, which transitions from positive at acidic pH to near-neutral at physiological pH, is essential for both nucleic acid complexation and minimizing non-specific interactions in the bloodstream.

-

Encapsulation Efficiency: High encapsulation efficiency is critical for a potent therapeutic. While comprehensive data is limited, the scalable synthesis of a high-purity thiocarbamate-based ionizable lipid suggests that efficient encapsulation of mRNA is achievable.

Table 1: Representative Physicochemical Properties of LNPs Formulated with a Thiocarbamate-Based Ionizable Lipid

| Parameter | Typical Value |

| pKa | 6.2 - 6.7 (projected) |

| Particle Size (Diameter, nm) | 80 - 150 |

| Polydispersity Index (PDI) | < 0.2 |

| Encapsulation Efficiency (%) | > 90% |

Note: The data presented are representative values based on the available literature on ionizable lipids and may not be specific to a comprehensive series of thiocarbamate-based lipids due to limited published comparative studies.

Experimental Protocols

General Synthesis of a Thiocarbamate-Based Ionizable Lipid

The synthesis of thiocarbamate-based ionizable lipids can be achieved through various organic chemistry routes. A scalable process has been reported for a high-purity thiocarbamate-based ionizable lipid. This process involves the coupling of an acyl imidazolium intermediate with a lipophilic amine salt, which offers high yield and purity without the need for chromatography.

A representative, generalized synthetic scheme is as follows:

Lipid Nanoparticle (LNP) Formulation

LNPs are typically formulated by rapidly mixing an organic phase containing the lipids with an aqueous phase containing the nucleic acid cargo.

Typical LNP Formulation Workflow:

Characterization of LNPs

Following formulation, LNPs are characterized for their physicochemical properties.

Key Characterization Techniques:

-

Dynamic Light Scattering (DLS): To determine particle size and polydispersity index (PDI).

-

Zeta Potential Measurement: To assess the surface charge of the LNPs at different pH values.

-

Ribogreen Assay: To determine the encapsulation efficiency of the mRNA.

-

pKa Determination: Typically measured using a fluorescent probe like TNS (2-(p-toluidinyl)naphthalene-6-sulfonic acid) that exhibits changes in fluorescence in response to the protonation state of the ionizable lipid.

Biological Performance and Biodegradability

The inclusion of the thiocarbamate linkage is primarily motivated by the desire to enhance the biodegradability of the ionizable lipid. This is a critical aspect for improving the safety profile of LNP-delivered therapeutics, especially for indications requiring chronic dosing.

The proposed mechanism for the degradation of self-immolative thiocarbamate-based lipids involves a cascade of reactions initiated by the reducing environment of the cell's cytoplasm.

Proposed Intracellular Degradation Pathway:

In terms of in vivo performance, while comprehensive comparative data for a series of thiocarbamate lipids is not yet widely available, the rationale behind their design suggests the potential for high transfection efficiency coupled with a favorable safety profile due to their biodegradability.

Future Directions and Conclusion

Thiocarbamate-based ionizable lipids represent a novel and promising avenue for the development of next-generation LNP delivery systems. Their key characteristic of enhanced biodegradability addresses a critical need for safer and more tolerable nucleic acid therapeutics. Future research will likely focus on the synthesis and evaluation of libraries of these lipids to establish clear structure-activity relationships. This will enable the fine-tuning of their properties to optimize delivery to specific tissues and cell types, further expanding the therapeutic potential of mRNA and other nucleic acid-based medicines. The continued exploration of this innovative lipid chemistry holds the key to unlocking even more effective and safer genetic therapies.

References

ATX-0126: A Technical Guide to pKa-Driven Endosomal Escape for Advanced Drug Delivery

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The effective intracellular delivery of biologic therapeutics, such as siRNA and mRNA, is fundamentally hindered by the endosomal barrier. Upon cellular uptake via endocytosis, these macromolecules are sequestered within endosomes, which mature into degradative lysosomes, preventing the therapeutic payload from reaching its cytosolic target. ATX-0126 is a novel, thiocarbamate-based ionizable lipid designed to overcome this critical challenge.[1][2] The key to its function lies in its precisely tuned apparent acid dissociation constant (pKa). This guide provides a detailed examination of the physicochemical properties of this compound, its mechanism of action, and the experimental protocols used to characterize its performance. The optimal pKa of this compound is central to its ability to facilitate endosomal escape, making it a powerful tool for the development of next-generation nucleic acid therapies.

The Critical Role of pKa in Endosomal Escape

For an ionizable lipid to be effective in a drug delivery system, it must satisfy two opposing requirements: remain relatively neutral at the physiological pH of blood (~7.4) to minimize toxicity and ensure stability in circulation, and become positively charged within the acidic environment of the maturing endosome (pH 5.0-6.5).[3][4] This pH-triggered charge-flip is the primary driver of endosomal escape.

The apparent pKa of an ionizable lipid within a lipid nanoparticle (LNP) formulation is the pH at which 50% of the lipid molecules are ionized. An optimal pKa range of 6.2 to 6.5 has been identified as highly effective for in vivo gene silencing applications.[5][6] Lipids with a pKa in this range act as "proton sponges"; their protonation in the endosome leads to an influx of protons and counter-ions (Cl-), causing osmotic swelling and eventual rupture of the endosomal vesicle.[7]

An alternative and complementary mechanism involves the protonated cationic lipid interacting with endogenous anionic lipids (e.g., phosphatidylserine) within the endosomal membrane.[4][7] This interaction disrupts the stable lipid bilayer, inducing a transition to a non-bilayer hexagonal phase (HII), which destabilizes the membrane and allows the encapsulated cargo to be released into the cytoplasm.[4][7][8] this compound, with its pKa of 6.38, is ideally positioned to leverage these mechanisms for potent therapeutic delivery.[2]

Physicochemical and Performance Data for this compound

The properties of this compound make it a highly suitable candidate for LNP-based drug delivery. Quantitative data are summarized below.

| Parameter | Value | Significance | Reference |

| Molecule Name | This compound (also known as ATX 100) | N/A | [1] |

| Chemical Basis | Thiocarbamate-based ionizable lipid | Provides the core structure for ionization and lipidic properties. | [1] |

| Molecular Formula | C44H86N2O5S | Defines the composition and structure. | [2] |

| Molecular Weight | 755.23 g/mol | Important for formulation calculations and characterization. | [2] |

| Apparent pKa | 6.38 | Falls within the optimal range (6.2-6.5) for efficient endosomal escape. | [2] |

| Preclinical Application | siRNA Delivery | Demonstrated efficacy in delivering siRNA to reduce Factor VII levels in mice. | [2] |

Mechanism of Action: pKa-Mediated Endosomal Escape

The journey of an this compound-containing LNP from uptake to payload release is a multi-step process governed by changes in pH. The diagram below illustrates this critical pathway.

Experimental Protocols

Characterizing the pKa and endosomal escape efficiency of ionizable lipids is crucial for predicting their in vivo performance. Standardized protocols for these assessments are detailed below.

Protocol: Apparent pKa Measurement using a TNS Fluorescence Assay

This method measures the increase in fluorescence of 2-(p-toluidino)-6-naphthalene sulfonic acid (TNS) as it binds to the increasingly cationic surface of the LNP during acidification.[9]

Materials:

-

Blank LNPs (formulated without nucleic acid payload).

-

TNS stock solution (e.g., 300 µM in DMSO).

-

A series of buffers covering a pH range from 3.0 to 9.0 (e.g., citrate, phosphate, borate).

-

Fluorometer and 96-well plates.

Procedure:

-

Preparation: Dilute the blank LNP formulation to a suitable concentration in each of the different pH buffers.

-

TNS Addition: Add TNS stock solution to each well containing the diluted LNPs to a final concentration of ~1-2 µM. Incubate for 5-10 minutes at room temperature, protected from light.

-

Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of ~320 nm and an emission wavelength of ~445 nm.

-

Data Analysis: Plot the fluorescence intensity as a function of pH. The data is then fitted to a sigmoidal dose-response curve. The pH value at the inflection point of the curve (the point of maximum slope) is determined to be the apparent pKa.[9]

Protocol: Endosomal Escape Quantification via Galectin-9 Recruitment Assay

This cell-based imaging assay quantifies endosomal membrane damage by observing the translocation of Galectin-9 (Gal9), a cytosolic protein, to the exposed glycans on the interior of damaged endosomes.[10][11][12]

Materials:

-

HeLa or HuH7 cells stably expressing a fluorescently tagged Galectin-9 (e.g., mCherry-Gal9).[12]

-

LNPs formulated with a fluorescently labeled cargo (e.g., Cy5-siRNA).

-

High-content imaging system/confocal microscope.

-

Cell culture reagents.

Procedure:

-

Cell Plating: Seed the mCherry-Gal9 expressing cells into 96-well imaging plates and allow them to adhere overnight.

-

LNP Treatment: Treat the cells with a dilution series of the LNPs containing fluorescently labeled siRNA. Include a negative control (untreated cells) and a positive control (a known endosomolytic agent).

-

Live-Cell Imaging: Acquire images at set time points (e.g., 4, 8, 12, 24 hours) using a high-content imaging system. Capture channels for the cell nucleus (e.g., Hoechst), LNP cargo (e.g., Cy5), and Galectin-9 (e.g., mCherry).

-

Image Analysis:

-

Under normal conditions, mCherry-Gal9 appears diffuse in the cytoplasm.[12]

-

Upon endosomal rupture, mCherry-Gal9 rapidly translocates to the damaged vesicle, appearing as distinct, bright puncta.[12]

-

Use automated image analysis software to identify cells and quantify the number, intensity, and area of mCherry-Gal9 puncta per cell.

-

The degree of puncta formation directly correlates with the extent of endosomal escape.[10][11]

-

Experimental Workflow and Logical Relationships

The rational design and validation of an LNP delivery system based on this compound follows a logical progression from formulation to functional validation.

Conclusion

The ionizable lipid this compound represents a significant component in the design of advanced drug delivery vehicles for nucleic acids. Its apparent pKa of 6.38 is optimally tuned to induce a pH-dependent charge transition within the endosomal pathway. This key characteristic facilitates the disruption of the endosomal membrane, enabling the efficient release of therapeutic cargo into the cytoplasm and preventing its degradation. The robust experimental methods outlined in this guide, including TNS fluorescence and Galectin-9 recruitment assays, are essential for quantifying the critical parameters that govern the efficacy of this compound and other next-generation ionizable lipids. Through a deep understanding of the relationship between pKa and endosomal escape, researchers can continue to refine and develop highly potent delivery systems for a new era of genetic medicine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATX-126(this compound, lipid 10p)|2230647-37-5|COA [dcchemicals.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Cytosolic delivery of nucleic acids: The case of ionizable lipid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 7. pnas.org [pnas.org]

- 8. researchgate.net [researchgate.net]

- 9. The Importance of Apparent pKa in the Development of Nanoparticles Encapsulating siRNA and mRNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. A high-throughput Galectin-9 imaging assay for quantifying nanoparticle uptake, endosomal escape and functional RNA delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel endosomolytic compounds enable highly potent delivery of antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of ATX-0126 in the Formulation of Lipid Nanoparticles for Advanced mRNA Therapeutics

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of messenger RNA (mRNA) therapeutics has revolutionized the landscape of modern medicine, with lipid nanoparticles (LNPs) emerging as the leading platform for their safe and effective delivery. At the heart of these sophisticated delivery vehicles are ionizable cationic lipids, a critical component that dictates the efficacy of the entire formulation. This technical guide delves into the core functionalities of a specific, next-generation ionizable lipid, ATX-0126, and its integral role in the formation and function of lipid nanoparticles. This compound is a key component of the ARCT-154 (NaoCap™) COVID-19 vaccine, developed by Arcturus Therapeutics. While specific proprietary data on this compound remains confidential, this guide synthesizes publicly available information and established principles of LNP formation to provide a comprehensive understanding of its role.

The Composition of this compound-Containing Lipid Nanoparticles

The efficacy of an LNP formulation is a synergistic interplay of its components. In the case of the ARCT-154 vaccine, the LNP is composed of four key lipid molecules, each with a distinct function. The molar ratio of these components is crucial for the final physicochemical properties and biological activity of the nanoparticles.

Table 1: Molar Composition of the ARCT-154 Lipid Nanoparticle Formulation []

| Component | Lipid Type | Molar Ratio (%) |

| This compound | Ionizable Cationic Lipid | 50 |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper Lipid | 7 |

| Cholesterol | Structural Lipid | 40 |

| PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | PEGylated Lipid | 3 |

The Multifaceted Role of this compound in LNP Formation and Function

As the primary cationic component, this compound is central to the entire lifecycle of the LNP, from its spontaneous self-assembly to the ultimate delivery of the mRNA payload into the cytoplasm of target cells.

Encapsulation of mRNA

The primary role of this compound during LNP formation is to complex with the negatively charged mRNA molecules. At an acidic pH (typically around 4.0) used during the manufacturing process, the amine groups of this compound become protonated, conferring a positive charge to the lipid. This positive charge facilitates strong electrostatic interactions with the phosphate backbone of mRNA, leading to the condensation of the nucleic acid and its encapsulation within the forming nanoparticle core. This process is fundamental to protecting the fragile mRNA from degradation by nucleases in the extracellular environment.

Driving Nanoparticle Self-Assembly

The interaction between this compound and mRNA, along with the hydrophobic properties of the other lipid components, drives the self-assembly of the lipid nanoparticle. The process, typically carried out using rapid mixing techniques like microfluidics, involves the rapid precipitation of lipids from an organic solvent (e.g., ethanol) into an aqueous phase containing the mRNA. The resulting particle structure is thought to be a dense core of ionizable lipid-mRNA complexes surrounded by a lipid monolayer.

Facilitating Endosomal Escape

Once the LNP is taken up by a target cell via endocytosis, it is enclosed within an endosome. For the mRNA to be translated into a protein, it must be released from the endosome into the cytoplasm. This is a critical barrier for many drug delivery systems. This compound is designed to have a pKa in the range of 6.2-6.5. This means that as the endosome matures and its internal pH drops from neutral to acidic, the amine groups of this compound become protonated again. This acquisition of a positive charge is hypothesized to trigger a cascade of events:

-

Interaction with Endosomal Lipids: The positively charged this compound can interact with the negatively charged lipids present in the endosomal membrane.

-

Membrane Destabilization: This interaction is thought to disrupt the integrity of the endosomal membrane, potentially through the formation of non-bilayer lipid phases.

-

Cargo Release: The destabilized endosomal membrane allows the encapsulated mRNA to escape into the cytoplasm, where it can be translated by the cell's ribosomal machinery.

Experimental Protocols: A Generalized Approach to this compound LNP Formulation

While the specific, optimized protocol for the ARCT-154 vaccine is proprietary, a general experimental workflow for the formulation of similar LNPs using microfluidics can be outlined.

Materials

-

This compound

-

DSPC

-

Cholesterol

-

PEG2000-DMG

-

mRNA

-

Ethanol (anhydrous)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Microfluidic mixing device (e.g., NanoAssemblr)

Protocol

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and PEG2000-DMG in anhydrous ethanol to achieve the desired molar ratio (50:7:40:3).

-

The total lipid concentration in the ethanol phase is a critical parameter that needs to be optimized.

-

-

Preparation of mRNA Solution:

-

Dissolve the mRNA in a citrate buffer (pH 4.0). The concentration of the mRNA will influence the final mRNA-to-lipid ratio.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing system according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.

-

Pump the two solutions through the microfluidic cartridge at a defined flow rate ratio (typically 3:1 aqueous to organic). The rapid mixing within the microchannels induces the self-assembly of the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP suspension is then purified to remove the ethanol and unencapsulated mRNA. This is typically achieved through tangential flow filtration (TFF) or dialysis against PBS (pH 7.4).

-

-

Sterile Filtration:

-

The final LNP formulation is sterilized by passing it through a 0.22 µm filter.

-

-

Characterization:

-

The formulated LNPs should be characterized for their physicochemical properties, including:

-

Particle Size and Polydispersity Index (PDI): Measured by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured to determine the surface charge of the nanoparticles.

-

Encapsulation Efficiency: Determined using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

mRNA Integrity: Assessed using gel electrophoresis or capillary electrophoresis.

-

-

Visualizing the Process and Logic

To better understand the intricate processes and relationships involved in the role of this compound in LNP formation, the following diagrams have been generated using Graphviz.

Conclusion

This compound represents a significant advancement in the field of ionizable lipids for mRNA delivery. Its carefully designed chemical structure allows it to perform the dual critical functions of efficiently encapsulating mRNA during formulation and facilitating its release from the endosome following cellular uptake. While much of the specific data regarding the optimization and performance of this compound-containing LNPs remains proprietary, the fundamental principles outlined in this guide provide a solid framework for understanding its pivotal role. As the field of mRNA therapeutics continues to expand, the development of novel and highly effective ionizable lipids like this compound will undoubtedly be a key driver of innovation, leading to the next generation of life-saving medicines.

References

ATX-0126 for Non-Viral Gene Delivery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0126 is a novel, synthetic ionizable lipid that has emerged as a critical component in the non-viral delivery of nucleic acid-based therapeutics. Its unique chemical structure, featuring a thiocarbamate-based composition, facilitates the efficient encapsulation of genetic payloads such as siRNA and mRNA into lipid nanoparticles (LNPs). These LNPs are designed to protect the nucleic acid cargo from degradation in the bloodstream and mediate its effective delivery into target cells. With a pKa of 6.38, this compound is engineered to remain relatively neutral at physiological pH, minimizing potential toxicity, while becoming protonated in the acidic environment of the endosome. This pH-dependent charge transition is crucial for the endosomal escape of the genetic payload, a key step for successful gene silencing or protein expression. This technical guide provides an in-depth overview of this compound, including its formulation into LNPs, in vivo efficacy, experimental protocols, and its interaction with cellular pathways.

Data Presentation

LNP Formulation Composition

The successful formulation of this compound into effective LNPs requires a precise combination of lipids. A notable example is the formulation used in the ARCT-154 saRNA vaccine, which incorporates this compound as the ionizable lipid.[][2] The molar ratios of the lipid components are critical for the stability, delivery efficiency, and overall performance of the LNPs.

| Component | Lipid Type | Molar Ratio (%) | Function |

| This compound | Ionizable Cationic Lipid | 50 | Encapsulates nucleic acid and facilitates endosomal escape |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | Helper Lipid | 7 | Provides structural integrity to the LNP |

| Cholesterol | Helper Lipid | 40 | Stabilizes the LNP structure and aids in membrane fusion |

| PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | PEGylated Lipid | 3 | Prevents aggregation and provides a hydrophilic shield, increasing circulation time |

In Vivo Efficacy

A standard preclinical model to assess the in vivo efficacy of siRNA-LNP formulations for liver delivery is the measurement of serum Factor VII protein knockdown in mice. While specific ED50 data for this compound in this model is not publicly available, it has been reported that intravenous administration of LNPs containing this compound and encapsulating Factor VII siRNA leads to a decrease in Factor VII blood levels in mice. This demonstrates the potential of this compound to mediate effective in vivo gene silencing in hepatocytes. Further quantitative studies are necessary to establish a precise dose-response relationship and determine the ED50 for Factor VII knockdown.

Experimental Protocols

LNP Formulation using Microfluidics

Microfluidic mixing is a reproducible and scalable method for the production of LNPs with controlled size and polydispersity. The following is a generalized protocol that can be adapted for the formulation of this compound-containing LNPs.

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Ethanol (anhydrous)

-

Nucleic acid (siRNA or mRNA)

-

Citrate buffer (pH 4.0)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Microfluidic mixing device (e.g., NanoAssemblr)

-

Syringe pumps

Procedure:

-

Preparation of Lipid Stock Solution:

-

Dissolve this compound, DSPC, cholesterol, and PEG2000-DMG in anhydrous ethanol at the desired molar ratio (e.g., 50:7:40:3).

-

The total lipid concentration in the ethanol phase will depend on the specific microfluidic system and desired final LNP concentration.

-

-

Preparation of Aqueous Nucleic Acid Solution:

-

Dissolve the nucleic acid (siRNA or mRNA) in citrate buffer (pH 4.0). The acidic pH is crucial for the protonation of this compound and efficient encapsulation.

-

-

Microfluidic Mixing:

-

Set up the microfluidic mixing device according to the manufacturer's instructions.

-

Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

-

Set the flow rates of the syringe pumps to achieve the desired mixing ratio (typically 1:3 ethanol to aqueous phase).

-

Initiate the pumps to mix the two streams within the microfluidic cartridge, leading to the self-assembly of LNPs.

-

-

Purification and Buffer Exchange:

-

Collect the LNP solution from the outlet of the microfluidic device.

-

To remove the ethanol and exchange the buffer to a physiological pH, perform dialysis or tangential flow filtration against PBS (pH 7.4).

-

-

Characterization:

-

Determine the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

-

Measure the zeta potential to assess the surface charge of the LNPs.

-

Quantify the nucleic acid encapsulation efficiency using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Assess the morphology of the LNPs using techniques such as cryo-transmission electron microscopy (cryo-TEM).

-

Mandatory Visualization

Signaling Pathways and Cellular Interactions

The interaction of LNPs with cells is a complex process that can trigger various cellular signaling pathways. While specific studies on this compound are limited, the general mechanisms for ionizable lipid-containing LNPs involve cellular uptake via endocytosis and subsequent endosomal escape. This process can lead to the activation of inflammatory pathways.

References

ATX-0126: A Technical Guide to Solubility and Solvent Compatibility

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATX-0126, also known as ATX 100, is a novel, thiocarbamate-based ionizable lipid that has emerged as a critical component in the development of lipid nanoparticles (LNPs) for nucleic acid delivery.[1][2] Its unique properties facilitate the encapsulation and subsequent intracellular delivery of genetic material such as messenger RNA (mRNA) and small interfering RNA (siRNA).[3][4] This technical guide provides an in-depth overview of the solubility and solvent compatibility of this compound, presenting key data and experimental protocols to aid researchers in its handling, formulation, and application.

Chemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its effective use.

| Property | Value | Source |

| CAS Number | 2230647-37-5 | [1] |

| Molecular Formula | C44H86N2O5S | [1] |

| Molecular Weight | 755.23 g/mol | [1] |

| Description | Ionizable cationic lipid | [3][5] |

| pKa | 6.38 | [3][5] |

Solubility Data

The solubility of this compound in common laboratory solvents has been determined, highlighting the need for specific conditions to achieve desired concentrations. The following table summarizes the available quantitative solubility data.

| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source |

| Ethanol | 20 | 26.48 | Requires sonication | [1] |

| DMSO | 2 | 2.65 | Requires sonication, warming, and heating to 60°C | [1] |

Note: A safety data sheet indicates that data on water solubility is not available.[6]

Solvent Compatibility and Storage

Proper storage and handling are paramount to maintaining the integrity of this compound. The following guidelines are based on available product information.

Storage of Stock Solutions

| Storage Temperature | Duration | Source |

| -80°C | 6 months | [1][4] |

| -20°C | 1 month | [1][4] |

General Chemical Stability

This compound is stable under recommended storage conditions.[6] However, it is crucial to avoid contact with strong acids, strong alkalis, and potent oxidizing or reducing agents, as these may lead to degradation.[6]

Experimental Protocols

Protocol 1: General Procedure for Preparation of Stock Solutions

This protocol is a generalized procedure based on the conditions reported for dissolving this compound.

Objective: To prepare a stock solution of this compound in an organic solvent.

Materials:

-

This compound (solid)

-

Anhydrous ethanol or DMSO

-

Sterile, conical tube

-

Ultrasonic bath

-

Water bath or heating block

Procedure:

-

Weigh the desired amount of this compound in a sterile conical tube.

-

Add the calculated volume of the chosen solvent (ethanol or DMSO) to achieve the target concentration.

-

For Ethanol:

-

Tightly cap the tube.

-

Place the tube in an ultrasonic bath and sonicate until the solid is completely dissolved.

-

-

For DMSO:

-

Tightly cap the tube.

-

Place the tube in an ultrasonic bath.

-

Gently warm the solution, and if necessary, heat to 60°C in a water bath or on a heating block with intermittent vortexing until the solid is fully dissolved.

-

-

Once dissolved, allow the solution to cool to room temperature.

-

Store the stock solution at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1][4]

Protocol 2: pKa Measurement of Ionizable Lipids in LNP Formulations

This protocol is adapted from the method described by Jayaraman et al. (2012), as referenced in patent literature for this compound and other ionizable lipids.[7][8]

Objective: To determine the pKa of this compound within a lipid nanoparticle or micellar formulation.

Materials:

-

LNP or micelle formulation containing this compound

-

Universal buffer with a pH range of 3 to 12

-

Fluorescent probe (e.g., a pH-sensitive dye)

-

Fluorometer

Procedure:

-

Dilute the lipid micelles or LNPs to a total lipid concentration of 1 mM in the universal buffer.

-

Add the fluorescent probe to the diluted sample.

-

Measure the fluorescence intensity of the sample across the pH range of the universal buffer.

-

The pKa is determined as the pH at which the fluorescence intensity is half-maximal, indicating 50% ionization of the lipid.

Visualization of Relevant Workflows

Lipid Nanoparticle (LNP) Formulation Workflow

The following diagram illustrates a typical workflow for the formulation of lipid nanoparticles incorporating this compound for nucleic acid delivery.

Caption: Workflow for LNP Formulation with this compound.

Mechanism of LNP-Mediated Nucleic Acid Delivery

This diagram outlines the general mechanism by which LNPs formulated with this compound deliver their nucleic acid payload into a target cell.

Caption: LNP-mediated nucleic acid delivery mechanism.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. ATX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]

- 3. ATX-126(this compound, lipid 10p) Datasheet DC Chemicals [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Acuitas Lipid A9|cationic lipids|CAS 2036272-50-9|DC Chemicals [dcchemicals.com]

- 6. chemscene.com [chemscene.com]

- 7. US20180170866A1 - Ionizable cationic lipid for rna delivery - Google Patents [patents.google.com]

- 8. WO2018119163A1 - Ionizable cationic lipid for rna delivery - Google Patents [patents.google.com]

Safety Profile and Preliminary Toxicology of ATX-0126: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available safety and toxicological information on ATX-0126. It is intended for informational purposes for research and drug development professionals. Specific quantitative toxicological data, such as LD50 and No-Observed-Adverse-Effect-Level (NOAEL), for this compound are not publicly available. The information presented here is based on limited preclinical data and safety data sheets.

Introduction

This compound is an ionizable cationic lipid that serves as a critical component in the formulation of lipid nanoparticles (LNPs) for the delivery of nucleic acid-based therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA).[1][2][3][4] Its chemical structure, with a CAS Number of 2230647-37-5 and molecular formula C44H86N2O5S, is designed to facilitate the encapsulation of genetic material and its subsequent release into the cytoplasm of target cells.[5] The safety profile of this compound is a key consideration for its application in therapeutic LNP formulations. This guide provides a summary of the available safety and preliminary toxicology data for this compound.

Hazard Identification and Classification

Based on the available Safety Data Sheet (SDS), this compound is classified with the following hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[5]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

This compound is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the American Conference of Governmental Industrial Hygienists (ACGIH).[5]

Preliminary Preclinical Safety Profile

Publicly available information from preclinical studies provides a qualitative overview of the safety profile of this compound. These findings suggest a manageable and transient toxicity profile.

| Observation | Description |

| General Toxicity | Preclinical studies have indicated "manageable transient toxicity".[1] |

| Hepatotoxicity | Mild and reversible cytoplasmic vacuolation in hepatocytes has been observed, along with short-term elevation of liver enzymes (ALT/AST).[1][6] |

| Immune Response | Transient immune responses have been noted.[1] |

| Cumulative Toxicity | No evidence of cumulative toxicity has been reported.[1] |

| Pharmacokinetics | Studies have shown rapid clearance of this compound-containing LNPs.[1][6] |

Physicochemical Properties Relevant to Safety

The physicochemical properties of ionizable lipids are crucial determinants of both their efficacy and safety. For the class of lipids to which this compound belongs, a pKa in the range of 6.0-6.6 and a calculated log D (cLogD) between 10 and 14 have been associated with good in vivo activity. The pKa of this compound is reported to be 6.38.[1][2][3][4] This property is critical for its function, allowing for a net positive charge in the acidic endosome to facilitate nucleic acid release, and a neutral charge at physiological pH to reduce toxicity.

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not publicly available. However, a general workflow for the preclinical safety assessment of a novel lipid excipient can be conceptualized.

Figure 1: Generalized workflow for preclinical safety assessment of a novel lipid excipient.

Mechanism of LNP-Mediated Nucleic Acid Delivery

The safety profile of this compound is intrinsically linked to its role in the mechanism of LNP-mediated nucleic acid delivery.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Property-Driven Design and Development of Lipids for Efficient Delivery of siRNA. | Semantic Scholar [semanticscholar.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Commercial suppliers and availability of ATX-0126

An In-Depth Technical Guide to ATX-0126: Commercial Availability and Applications in Nucleic Acid Delivery

For Researchers, Scientists, and Drug Development Professionals

This compound is a novel, ionizable lipid crucial for the formulation of lipid nanoparticles (LNPs) that deliver nucleic acid-based therapeutics such as siRNA and mRNA.[1][2] Its thiocarbamate-based structure is designed to ensure efficient encapsulation of nucleic acids and facilitate their delivery into target cells. This technical guide provides a comprehensive overview of this compound, including its commercial suppliers, key technical data, and detailed experimental protocols for its use in research and development.

Commercial Suppliers and Availability

This compound is available from the following specialized chemical suppliers for research purposes. It is important to note that this product is intended for research use only and not for human or veterinary use.[1]

| Supplier | Product Name(s) | Catalog Number | Purity |

| MedchemExpress | This compound (ATX 100) | HY-149167 | 99.94% |

| DC Chemicals | ATX-126 (this compound, lipid 10p) | DC57046 | >98% |

Physicochemical and Technical Data

A summary of the key technical specifications for this compound is provided below. This data is essential for designing and executing experiments involving LNP formulation.

| Property | Value | Source |

| Synonyms | ATX 100, lipid 10p | [1][2] |

| CAS Number | 2230647-37-5 | [2][3] |

| Molecular Formula | C44H86N2O5S | [2][3] |

| Molecular Weight | 755.23 g/mol | [2][3] |

| pKa | 6.38 | [2] |

| Purity | >98% to 99.94% | [1][4] |

| Appearance | Not specified (likely an oil or solid) | |

| Solubility | Ethanol: 20 mg/mL (requires sonication)DMSO: 2 mg/mL (requires sonication and warming to 60°C) | [3] |

| Storage (Pure Form) | -20°C for up to 3 years4°C for up to 2 years | [3] |

| Storage (In Solvent) | -80°C for up to 6 months-20°C for up to 1 month | [3] |

Experimental Protocols

The following protocols are generalized methods for the formulation of lipid nanoparticles using ionizable lipids like this compound for the delivery of mRNA or siRNA. The precise molar ratios of the lipid components may require optimization for specific applications.

Protocol 1: Lipid Nanoparticle (LNP) Formulation for mRNA Delivery

This protocol outlines the preparation of LNPs using a microfluidic mixing approach, which allows for controlled and reproducible nanoparticle formation.

Materials:

-

This compound (ionizable lipid)

-

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) (helper lipid)

-

Cholesterol

-

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) (PEGylated lipid)

-

mRNA transcript in a low pH buffer (e.g., 10 mM citrate buffer, pH 3.0)

-

Ethanol (RNase-free)

-

Phosphate-buffered saline (PBS), pH 7.4 (RNase-free)

-

Microfluidic mixing device

Procedure:

-

Lipid Stock Preparation:

-

Prepare individual stock solutions of this compound, DSPC, cholesterol, and DMG-PEG 2000 in ethanol. Gentle heating (60-65°C) may be required to fully dissolve the lipids.[3]

-

Combine the lipid stock solutions to create a final lipid mixture in ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEGylated lipid).[3]

-

-

LNP Formulation:

-

Load the lipid mixture in ethanol into one syringe for the microfluidic device.

-

Load the mRNA solution in the low pH buffer into a second syringe.

-

Set the flow rates on the microfluidic mixer to achieve a desired ratio of the aqueous to the organic phase (e.g., 3:1).

-

Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids and the encapsulation of the mRNA, forming the LNPs.

-

-

Purification and Buffer Exchange:

-

The resulting LNP solution will be in an ethanol/aqueous buffer mixture with a low pH.

-

To remove the ethanol and raise the pH to a physiological level, dialyze the LNP solution against sterile PBS (pH 7.4) overnight at 4°C using an appropriate molecular weight cutoff dialysis cassette.

-

-

Characterization:

-

Determine the particle size, polydispersity index (PDI), and zeta potential of the formulated LNPs using dynamic light scattering (DLS).

-

Quantify the encapsulation efficiency of the mRNA using a fluorescent dye-based assay (e.g., RiboGreen assay).

-

Protocol 2: LNP-mediated siRNA Delivery and Gene Silencing Assessment

This protocol describes the in vitro application of siRNA-loaded LNPs to cultured cells and the subsequent analysis of gene knockdown.

Materials:

-

siRNA-loaded LNPs (formulated as described in Protocol 1, substituting siRNA for mRNA)

-

Target cells cultured in appropriate growth medium

-

Opti-MEM or other serum-free medium

-

Reagents for quantitative PCR (qPCR) or Western blotting

Procedure:

-

Cell Seeding:

-

The day before transfection, seed the target cells in a multi-well plate at a density that will result in 60-80% confluency at the time of transfection.

-

-

Transfection:

-

On the day of transfection, dilute the siRNA-loaded LNPs to the desired final concentration in a serum-free medium like Opti-MEM.

-

Remove the growth medium from the cells and replace it with the LNP-containing medium.

-

Incubate the cells with the LNPs for 4-6 hours at 37°C in a CO2 incubator.

-

After the incubation period, add complete growth medium containing serum to the cells.

-

-

Gene Silencing Analysis:

-

Incubate the cells for 24-72 hours post-transfection to allow for gene knockdown.

-

Harvest the cells and extract total RNA or protein.

-

To assess mRNA knockdown, perform qPCR using primers specific for the target gene and a housekeeping gene for normalization.

-

To assess protein knockdown, perform a Western blot using an antibody specific for the target protein.

-

Visualizations

LNP Formulation and Nucleic Acid Encapsulation Workflow

The following diagram illustrates the general workflow for creating nucleic acid-loaded lipid nanoparticles using a microfluidic mixing process.

Caption: Workflow for LNP formulation via microfluidic mixing.

Mechanism of LNP-Mediated Nucleic Acid Delivery

This diagram outlines the proposed mechanism by which ionizable lipid-containing LNPs deliver their nucleic acid payload into the cytoplasm of a target cell.

Caption: Cellular uptake and endosomal escape of LNPs.

References

- 1. mRNA lipid nanoparticle formulation, characterization and evaluation | Springer Nature Experiments [experiments.springernature.com]

- 2. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 4. mRNA lipid nanoparticle formulation, characterization and evaluation | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note and Protocols: A Step-by-Step Guide for ATX-0126 siRNA Encapsulation in Lipid Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The delivery of small interfering RNA (siRNA) to target cells remains a significant hurdle in the therapeutic application of RNA interference (RNAi). Lipid nanoparticles (LNPs) have emerged as a leading platform for in vivo siRNA delivery, protecting the nucleic acid from degradation and facilitating cellular uptake. This document provides a detailed guide for the encapsulation of siRNA using the ionizable lipid ATX-0126 to form stable and effective LNPs. This compound is an ionizable lipid that can be used in the formation of lipid nanoparticles for nucleic acid delivery.[1][2]

The protocols outlined below are based on established microfluidic mixing techniques, which offer reproducible and scalable production of siRNA-loaded LNPs with controlled particle size.[3][4][5][6]

Materials and Equipment

Lipids and Nucleic Acids

| Component | Supplier | Cat. No. | Storage |

| This compound | MedChemExpress | HY-149167 | -20°C |

| Cholesterol | Sigma-Aldrich | C8667 | Room Temp |

| 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) | Avanti Polar Lipids | 850365 | -20°C |

| 1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000) | Avanti Polar Lipids | 880150 | -20°C |

| Custom siRNA (e.g., targeting GAPDH) | Various | N/A | -80°C |

| Control siRNA (scrambled sequence) | Various | N/A | -80°C |

Reagents and Buffers

| Reagent | Preparation | Storage |

| Ethanol, 200 Proof | N/A | Room Temp |

| Citrate Buffer (100 mM, pH 3.0) | Dissolve citric acid in nuclease-free water, adjust pH | 4°C |

| Phosphate-Buffered Saline (PBS), pH 7.4 | N/A | Room Temp |

| Nuclease-free Water | N/A | Room Temp |

| RiboGreen RNA Quantitation Kit | Invitrogen | R11490 |

Equipment

| Equipment | Supplier |

| Microfluidic Mixing System (e.g., NanoAssemblr®) | Precision NanoSystems |

| Syringe Pumps | Harvard Apparatus |

| Gas-tight Glass Syringes | Hamilton |

| Dynamic Light Scattering (DLS) System | Malvern Panalytical |

| UV-Vis Spectrophotometer or Fluorometer | Thermo Fisher Scientific |

| Dialysis Cassettes (e.g., 10K MWCO) | Thermo Fisher Scientific |

| Sterile, Nuclease-free Vials and Tubes | Various |

Experimental Protocols

Preparation of Stock Solutions

-

Lipid Stock Solution (in Ethanol):

-

Prepare a stock solution of lipids in 200 proof ethanol. A common molar ratio for the lipid components is 50:10:38.5:1.5 (ionizable lipid:DSPC:cholesterol:PEG-lipid).[7]

-

For a 10 mM total lipid stock solution, dissolve the lipids in ethanol according to the specified molar ratio. This compound is soluble in ethanol at 20 mg/mL (26.48 mM) with the need for ultrasonic agitation.[2]

-

-

siRNA Stock Solution (in Citrate Buffer):

-

Resuspend the lyophilized siRNA in 100 mM citrate buffer (pH 3.0) to a final concentration of 0.2 mg/mL.

-

Ensure the siRNA is fully dissolved by gentle vortexing. Store on ice.

-

LNP Formulation using Microfluidic Mixing

The following protocol is adapted for a microfluidic mixing system. Parameters such as flow rate and flow rate ratio (FRR) are critical for controlling LNP size and should be optimized.[3][5]

-

System Setup:

-

Prime the microfluidic system with ethanol and then with citrate buffer to waste, ensuring no air bubbles are in the channels.

-

-

Loading Syringes:

-

Load one syringe with the lipid stock solution in ethanol.

-

Load a second syringe with the siRNA stock solution in citrate buffer.

-

-

Microfluidic Mixing:

-

Set the syringe pumps to the desired flow rates. A typical starting point is a total flow rate (TFR) of 2 mL/min and a flow rate ratio (FRR) of 3:1 (Aqueous:Ethanolic).[8]

-

Initiate the flow from both syringes into the microfluidic mixing cartridge. The rapid mixing of the ethanol and aqueous phases induces the self-assembly of the LNPs.[8]

-

Collect the resulting LNP suspension (the "pre-bulk" solution) in a sterile, nuclease-free vial.

-

LNP Purification and Buffer Exchange

-

Dialysis:

-

Transfer the collected LNP suspension to a dialysis cassette (e.g., 10,000 MWCO).

-

Dialyze against sterile PBS (pH 7.4) overnight at 4°C with at least two buffer changes. This step removes the ethanol and raises the pH to physiological levels, which is crucial for the stability of the LNPs.

-

-

Concentration and Sterilization:

-

If necessary, concentrate the dialyzed LNPs using a suitable method such as ultrafiltration/diafiltration.

-

Sterilize the final LNP formulation by passing it through a 0.22 µm filter.

-

Store the final product at 4°C.

-

Characterization of siRNA-Loaded LNPs

Particle Size and Polydispersity Index (PDI)

-

Method: Dynamic Light Scattering (DLS).

-

Protocol:

-

Dilute a small aliquot of the final LNP suspension in PBS.

-

Measure the particle size (Z-average diameter) and PDI using a DLS instrument.

-

Acceptable LNPs for in vivo applications typically have a diameter between 50-150 nm and a PDI < 0.2.

-

siRNA Encapsulation Efficiency

-

Method: RiboGreen Assay. This assay quantifies the amount of siRNA that is protected within the LNPs.

-

Protocol:

-

Prepare two sets of samples from the LNP formulation.

-

Set 1 (Total siRNA): Add a lysis buffer (e.g., 2% Triton X-100) to disrupt the LNPs and release the encapsulated siRNA.

-

Set 2 (Free siRNA): Use the intact LNP sample without lysis buffer.

-

Add the RiboGreen reagent to both sets of samples and measure the fluorescence (Excitation: ~480 nm, Emission: ~520 nm).

-

Calculate the encapsulation efficiency using the following formula:

-

Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

-

-

Encapsulation efficiencies are often expected to be above 90%.[9]

-

Representative Data

The following table summarizes expected quantitative data for siRNA-LNP formulations based on microfluidic manufacturing.

| Parameter | Typical Value | Method of Analysis |

| Formulation Parameters | ||

| Lipid Molar Ratio (this compound:DSPC:Chol:PEG-Lipid) | 50:10:38.5:1.5 | - |

| Flow Rate Ratio (Aqueous:Ethanol) | 3:1 | Syringe Pump Setting |

| Total Flow Rate | 2-12 mL/min | Syringe Pump Setting |

| LNP Characteristics | ||

| Particle Size (Z-average) | 80 - 120 nm | Dynamic Light Scattering (DLS) |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS) |

| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering |

| siRNA Encapsulation Efficiency | > 90% | RiboGreen Assay |

Mechanism of LNP-mediated siRNA Delivery

The delivery of siRNA to the cell cytoplasm is a multi-step process.

Upon systemic administration, the PEG-lipid on the LNP surface provides a hydrophilic shield, reducing opsonization and increasing circulation time. The LNPs are taken up by target cells, often via endocytosis. Inside the acidic environment of the endosome, the ionizable lipid this compound becomes protonated (positively charged). This charge facilitates the disruption of the endosomal membrane, allowing the encapsulated siRNA to escape into the cytoplasm. Once in the cytoplasm, the siRNA is loaded into the RNA-induced silencing complex (RISC), which then targets and cleaves the complementary mRNA sequence, resulting in gene silencing.[10]

Conclusion

This guide provides a comprehensive protocol for the formulation and characterization of siRNA-loaded lipid nanoparticles using the ionizable lipid this compound and a microfluidic-based manufacturing process. Adherence to these protocols will enable researchers to produce consistent and well-characterized LNPs for preclinical evaluation of siRNA-based therapeutics. Optimization of parameters such as lipid ratios and flow rates may be necessary to achieve desired particle characteristics for specific applications.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. Microfluidic-based manufacture of siRNA-lipid nanoparticles for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Production of siRNA-Loaded Lipid Nanoparticles using a Microfluidic Device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MICROFLUIDIC ENCAPSULATION TECHNOLOGY - Achieving Reliable siRNA Drug Delivery for Inflammatory Diseases & Tumor Targeting by Nanoencapsulation [drug-dev.com]

- 7. Preparation and Optimization of Lipid-Like Nanoparticles for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Systemic delivery of siRNA with cationic lipid assisted PEG-PLA nanoparticles for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. LNP for siRNA delivery: an introduction - Inside Therapeutics [insidetx.com]

Application Notes & Protocols: Preparation of ATX-0126 Lipid Nanoparticles for In Vivo Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Lipid nanoparticles (LNPs) have emerged as a leading platform for the in vivo delivery of nucleic acid therapeutics, such as mRNA and siRNA. Their success is exemplified by their use in FDA-approved products, including the ARCT-154 self-amplifying mRNA vaccine, which utilizes the ionizable cationic lipid ATX-0126.[][][][4] This document provides detailed application notes and protocols for the preparation and characterization of this compound LNPs for pre-clinical in vivo research.

The formulation of LNPs is a critical process that influences their physicochemical properties, and consequently, their biological activity. Key parameters such as particle size, polydispersity index (PDI), and encapsulation efficiency are crucial for effective systemic delivery and cellular uptake.[5][6] These protocols are based on established microfluidic mixing techniques, which offer robust and reproducible LNP manufacturing.[5][7]

I. Data Presentation: Formulation and Characterization

The following tables summarize the key quantitative data for the formulation and characterization of this compound lipid nanoparticles.

Table 1: this compound Lipid Nanoparticle Composition

| Component | Molar Ratio (%) | Role in Formulation |

| This compound | 50 | Ionizable cationic lipid; crucial for nucleic acid encapsulation and endosomal escape.[][][] |

| DSPC | 7 | Helper lipid (phospholipid); provides structural stability to the nanoparticle.[][8] |

| Cholesterol | 40 | Helper lipid; enhances nanoparticle stability and facilitates membrane fusion.[][8][9] |

| PEG2000-DMG | 3 | PEGylated lipid; controls particle size and provides a hydrophilic shield to increase circulation time.[][8] |

Table 2: Key Parameters for LNP Formulation and Characterization

| Parameter | Typical Value/Range | Method of Determination |

| Lipid:Nucleic Acid Weight Ratio | 10-30:1 | Calculation based on initial component concentrations. |

| N:P Molar Ratio | ~6 | Calculation based on ionizable lipid and nucleic acid concentrations.[10] |

| Particle Size (Hydrodynamic Diameter) | < 100 nm | Dynamic Light Scattering (DLS).[5] |

| Polydispersity Index (PDI) | < 0.2 | Dynamic Light Scattering (DLS).[5][7] |

| Zeta Potential | Near-neutral at pH 7.4 | Electrophoretic Light Scattering (ELS).[5] |

| Encapsulation Efficiency | > 90% | Fluorescence-based dye exclusion assays (e.g., RiboGreen).[7][11] |

II. Experimental Protocols

A. Protocol for Preparation of this compound Lipid Nanoparticles

This protocol describes the formulation of this compound LNPs using a microfluidic mixing system.

1. Preparation of Lipid Stock Solution (in Ethanol):

a. Bring all lipids (this compound, DSPC, Cholesterol, PEG2000-DMG) to room temperature.

b. Prepare individual stock solutions of each lipid in 100% ethanol. Heating may be required for complete solubilization of DSPC and PEG2000-DMG.[11] Cholesterol solutions should be kept warm to maintain solubility.[11]

c. Combine the individual lipid stock solutions in the molar ratio of 50:7:40:3 (this compound:DSPC:Cholesterol:PEG2000-DMG) to create the final lipid mixture in ethanol.

d. Store the final lipid stock solution at -20°C.

2. Preparation of Aqueous Nucleic Acid Solution:

a. Dilute the desired nucleic acid (e.g., mRNA, siRNA) in a low pH buffer, such as 25-50 mM sodium acetate or sodium citrate, pH 4-5.[10] This acidic environment protonates the ionizable lipid, facilitating encapsulation.

3. Microfluidic Mixing for LNP Formulation:

a. Set up the microfluidic mixing device according to the manufacturer's instructions.

b. Load the lipid-ethanol solution into one syringe and the aqueous nucleic acid solution into another.

c. Set the flow rate ratio of the aqueous phase to the organic (ethanol) phase, typically at 3:1.[10]

d. Initiate the mixing process. The rapid mixing of the two phases leads to the self-assembly of the lipid nanoparticles, encapsulating the nucleic acid.

4. Downstream Processing:

a. The resulting LNP suspension will contain ethanol. Remove the ethanol and exchange the buffer to a neutral pH buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4) for in vivo applications. This can be achieved through dialysis or tangential flow filtration.[10][11]

b. Sterile filter the final LNP formulation through a 0.22 µm filter.[7]

B. Protocol for Characterization of this compound Lipid Nanoparticles

1. Size and Polydispersity Index (PDI) Measurement:

a. Dilute a small aliquot of the LNP suspension in PBS (pH 7.4).

b. Measure the hydrodynamic diameter and PDI using a Dynamic Light Scattering (DLS) instrument.

2. Zeta Potential Measurement:

a. Dilute a small aliquot of the LNP suspension in a low ionic strength buffer (e.g., 0.1x PBS) to obtain an accurate reading.[5]

b. Measure the zeta potential using an Electrophoretic Light Scattering (ELS) instrument.

3. Encapsulation Efficiency Quantification:

a. Use a fluorescence-based assay, such as the RiboGreen assay.

b. Prepare two sets of LNP samples. In one set, add a detergent (e.g., Triton X-100) to disrupt the LNPs and expose all the encapsulated nucleic acid. The other set remains untreated to measure the amount of unencapsulated (free) nucleic acid.[7][11]

c. Add the fluorescent dye to both sets of samples and measure the fluorescence intensity.

d. Calculate the encapsulation efficiency using the following formula: Encapsulation Efficiency (%) = [(Total Fluorescence - Free Fluorescence) / Total Fluorescence] x 100

C. Protocol for In Vivo Administration

1. Animal Handling and Dosing:

a. All animal experiments should be conducted in accordance with approved animal care guidelines and protocols.

b. Dilute the final LNP formulation in sterile PBS to the desired concentration for injection.

c. For systemic delivery, intravenous (IV) injection via the tail vein is a common route of administration.[7] Other routes such as intramuscular or subcutaneous injections can also be used depending on the research objective.[12]

2. Biodistribution and Efficacy Studies:

a. To assess the biodistribution of the LNPs, a fluorescent dye can be encapsulated, and tissues can be analyzed ex vivo using imaging techniques.[13]

b. For efficacy studies, the expression of a reporter protein (e.g., luciferase) or the knockdown of a target gene can be measured in relevant tissues at various time points post-injection.[7]

III. Visualizations

Caption: Workflow for this compound LNP preparation and analysis.

Caption: Intracellular delivery pathway of this compound LNPs.

References

- 4. The Applications and Challenges of Lipid Nanoparticles | Biopharma PEG [biochempeg.com]

- 5. mRNA lipid nanoparticle formulation, characterization and evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Navigating the intricate in-vivo journey of lipid nanoparticles tailored for the targeted delivery of RNA therapeutics: a quality-by-design approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 8. Recent Advances in the Lipid Nanoparticle-Mediated Delivery of mRNA Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. thno.org [thno.org]

- 10. biomol.com [biomol.com]

- 11. Lipid Nanoparticles - Echelon Biosciences [echelon-inc.com]

- 12. Protocol for the development of mRNA lipid nanoparticle vaccines and analysis of immunization efficiency in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Correlative Imaging Study of in vivo and ex vivo Biodistribution of Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for ATX-0126 Lipid Nanoparticle (LNP) Formulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid-based therapeutics, including mRNA and self-amplifying RNA (saRNA). The ionizable cationic lipid is a critical component of these formulations, playing a key role in nucleic acid encapsulation and endosomal escape for cytosolic delivery. ATX-0126 is a novel ionizable lipid that has been successfully utilized in the formulation of saRNA vaccines, most notably in the ARCT-154 COVID-19 vaccine.[] These application notes provide recommended molar ratios, detailed experimental protocols for the formulation and characterization of this compound-based LNPs, and an overview of the underlying delivery mechanism.

The typical composition of LNPs includes an ionizable cationic lipid, a phospholipid, cholesterol, and a PEGylated lipid.[] The ionizable lipid is designed to be cationic at a low pH to facilitate interaction with the negatively charged nucleic acid backbone during formulation and becomes neutral at physiological pH.[] Upon endocytosis into the target cell, the acidic environment of the endosome protonates the ionizable lipid, promoting the disruption of the endosomal membrane and the release of the nucleic acid payload into the cytoplasm.

Recommended Molar Ratios for this compound LNP Formulation

Quantitative analysis of approved LNP-based therapeutics has provided insights into optimized lipid compositions. For the ARCT-154 saRNA vaccine, which utilizes this compound, the following molar ratio of lipid components has been reported:

| Component | Molar Ratio (%) |

| This compound (Ionizable Cationic Lipid) | 50 |

| DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine) | 7 |

| Cholesterol | 40 |

| PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000) | 3 |

This formulation highlights a common strategy in LNP design, with the ionizable lipid constituting the largest molar fraction, followed by cholesterol to enhance stability, a helper phospholipid (DSPC), and a small percentage of a PEGylated lipid to control particle size and prevent aggregation.

Experimental Protocols

Preparation of Lipid Stock Solutions

Objective: To prepare concentrated stock solutions of the individual lipid components in ethanol for subsequent mixing.

Materials:

-

This compound

-

DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine)

-

Cholesterol

-

PEG2000-DMG (1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000)

-

Anhydrous Ethanol (200 proof)

-

Sterile, RNase-free microcentrifuge tubes or glass vials

Protocol:

-

Prepare individual stock solutions of this compound, DSPC, Cholesterol, and PEG2000-DMG in anhydrous ethanol at appropriate concentrations (e.g., 10-50 mg/mL). The exact concentration will depend on the desired final LNP concentration and the microfluidic system parameters.

-

Ensure complete dissolution of each lipid. Gentle warming (up to 65°C) and vortexing may be required, particularly for DSPC and cholesterol.

-

Store the lipid stock solutions at -20°C in sealed containers to prevent evaporation and degradation.

Preparation of the Lipid Mixture (Organic Phase)

Objective: To combine the individual lipid stock solutions in the recommended molar ratio to create the organic phase for LNP formulation.

Protocol:

-

Bring the individual lipid stock solutions to room temperature.

-

In a sterile, RNase-free tube, combine the lipid stock solutions according to the 50:7:40:3 molar ratio (this compound:DSPC:Cholesterol:PEG2000-DMG).

-

Vortex the mixture thoroughly to ensure homogeneity. This lipid mixture in ethanol constitutes the organic phase.

Preparation of the saRNA Aqueous Phase

Objective: To prepare the saRNA solution in an acidic buffer to facilitate electrostatic interaction with the ionizable lipid.

Materials:

-

Lyophilized or concentrated saRNA

-

Acidic buffer (e.g., 50 mM sodium citrate, pH 4.0)

-

Nuclease-free water

Protocol:

-

Resuspend or dilute the saRNA in the acidic buffer to the desired concentration. The optimal concentration will depend on the desired RNA-to-lipid ratio.

-

Ensure the saRNA is fully dissolved and the solution is homogenous.

LNP Formulation via Microfluidic Mixing

Objective: To rapidly mix the organic and aqueous phases using a microfluidic device to induce the self-assembly of saRNA-loaded LNPs.

Materials:

-

Microfluidic mixing system (e.g., NanoAssemblr Benchtop or similar)

-

Microfluidic cartridge

-

Syringes for sample loading